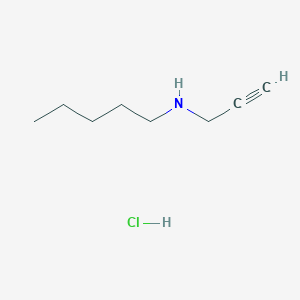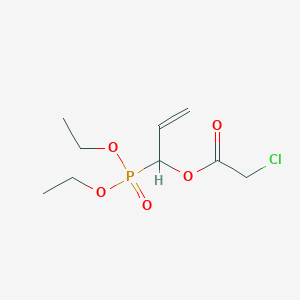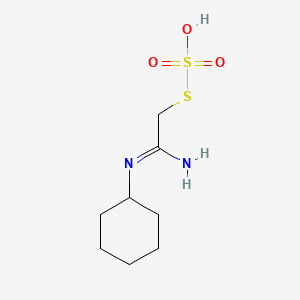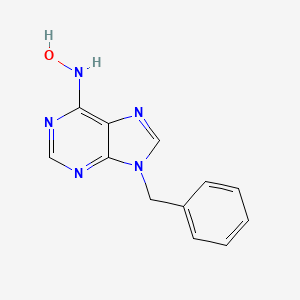
Cadmium--samarium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium–samarium (2/1) is an intermetallic compound formed by the combination of cadmium and samarium in a 2:1 ratio This compound is part of the broader category of rare earth intermetallics, which are known for their unique chemical and physical properties Cadmium is a heavy metal with significant industrial applications, while samarium is a rare earth element known for its magnetic properties
準備方法
The synthesis of cadmium–samarium (2/1) typically involves high-temperature methods due to the refractory nature of the elements involved. One common method is the direct combination of cadmium and samarium metals in a controlled atmosphere to prevent oxidation. The reaction is carried out in a vacuum or an inert gas environment at temperatures ranging from 600°C to 800°C. The resulting alloy is then cooled slowly to form the desired intermetallic compound.
Industrial production methods may involve more sophisticated techniques such as arc melting or induction melting, where the metals are melted together using an electric arc or induction heating. These methods ensure a homogeneous mixture and high purity of the final product.
化学反応の分析
Cadmium–samarium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can react with oxygen to form oxides of cadmium and samarium. For example, at elevated temperatures, cadmium can form cadmium oxide (CdO), while samarium can form samarium oxide (Sm2O3).
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Cadmium–samarium (2/1) can undergo substitution reactions with halogens to form halides. For instance, it can react with chlorine gas to form cadmium chloride (CdCl2) and samarium chloride (SmCl3).
Common reagents used in these reactions include oxygen, hydrogen, chlorine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Cadmium–samarium (2/1) has several scientific research applications due to its unique properties:
Materials Science: The compound is studied for its potential use in high-temperature materials and coatings due to its thermal stability and resistance to oxidation.
Catalysis: It is explored as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Magnetic Materials: Samarium’s magnetic properties make the compound of interest in the development of advanced magnetic materials and devices.
Biomedical Research: The compound’s potential toxicity and interaction with biological systems are studied to understand its effects and develop safety guidelines for its use.
作用機序
The mechanism by which cadmium–samarium (2/1) exerts its effects is primarily through its interaction with other chemical species. Cadmium can disrupt cellular processes by interfering with calcium signaling and inducing oxidative stress. Samarium, on the other hand, can influence magnetic properties and electron transfer processes. The combination of these effects results in unique chemical and physical behaviors that are exploited in various applications.
類似化合物との比較
Cadmium–samarium (2/1) can be compared with other intermetallic compounds involving cadmium and rare earth elements, such as cadmium–lanthanum (2/1) and cadmium–neodymium (2/1). These compounds share similar preparation methods and chemical behaviors but differ in their specific properties due to the unique characteristics of the rare earth elements involved. For example, cadmium–lanthanum (2/1) may exhibit different magnetic properties compared to cadmium–samarium (2/1) due to the differences in the electronic configurations of lanthanum and samarium.
特性
CAS番号 |
52296-67-0 |
|---|---|
分子式 |
Cd2Sm |
分子量 |
375.2 g/mol |
IUPAC名 |
cadmium;samarium |
InChI |
InChI=1S/2Cd.Sm |
InChIキー |
OTLDSRAIYYORJT-UHFFFAOYSA-N |
正規SMILES |
[Cd].[Cd].[Sm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)





![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)



